Synthetic Yield from Benzaldehyde Precursor: 42% Yield in Hydrazine Cyclization Route
The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indazole via hydrazine hydrate cyclization of 6-bromo-2-fluoro-3-trifluoromethyl-benzaldehyde proceeds with a 42% yield after silica gel chromatography . This synthetic route is explicitly disclosed in patent WO2009/108838 and provides a reproducible method for obtaining the compound. In comparison, the closely related analog 7-(trifluoromethyl)-1H-indazole (CAS 885694-00-8) is typically prepared via direct bromination of 7-(trifluoromethyl)-1H-indazole, a method that lacks quantitative yield data in the primary literature and may be less controlled for regioisomeric purity [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 42% yield |
| Comparator Or Baseline | 7-(trifluoromethyl)-1H-indazole (via direct bromination): No quantified yield reported in primary literature |
| Quantified Difference | 42% vs. unquantified baseline |
| Conditions | Hydrazine hydrate, 1,2-dimethoxyethane (DME), reflux, 3 h; purification by silica gel chromatography |
Why This Matters
A defined synthetic yield from a patented procedure provides procurement teams with a validated benchmark for in-house synthesis or custom manufacturing quality assessment.
- [1] Fluorinated indazole derivatives and a process for their preparation. Justia Patents. View Source
